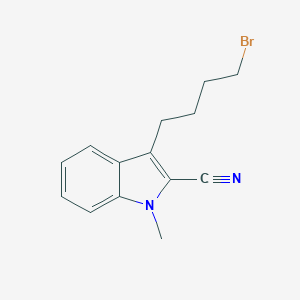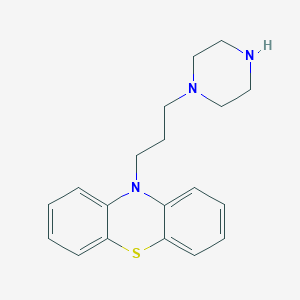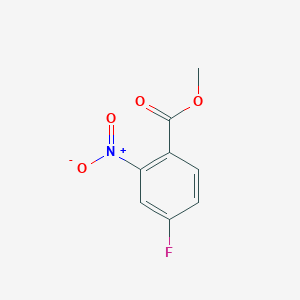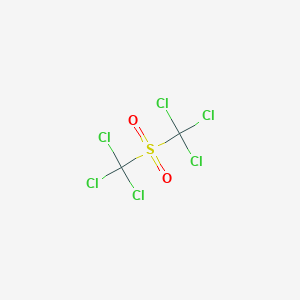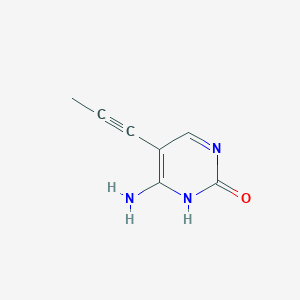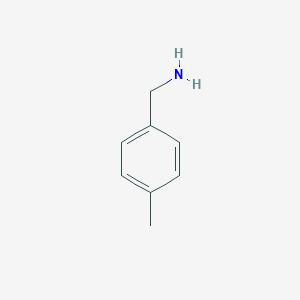
4-Méthylbenzylamine
Vue d'ensemble
Description
It is a colorless to slightly yellow liquid with a boiling point of 195°C and a melting point of 12-13°C . This compound is a derivative of benzylamine, where a methyl group is attached to the benzene ring at the para position.
Applications De Recherche Scientifique
4-Methylbenzylamine has several applications in scientific research:
Mécanisme D'action
Target of Action
4-Methylbenzylamine is a methylated benzylamine It has been shown to counteract the hypophagic effects of amphetamine acting on brain shaker-like kv11 channels . These channels play a crucial role in regulating neuronal excitability.
Mode of Action
It is known that 4-methylbenzylamine can stimulate food consumption . This suggests that it may interact with its targets, such as the Kv1.1 channels, to modulate their activity and influence physiological processes like appetite regulation.
Biochemical Pathways
Given its observed effects on food consumption and its interaction with kv11 channels , it is likely that it influences pathways related to neuronal signaling and appetite regulation.
Result of Action
4-Methylbenzylamine has been shown to stimulate food consumption and counteract the hypophagic effects of amphetamine . This suggests that it may have molecular and cellular effects that promote appetite and counteract appetite suppression.
Analyse Biochimique
Biochemical Properties
4-Methylbenzylamine interacts with various enzymes, proteins, and other biomolecules. It has been shown to stimulate food consumption and counteract the hypophagic effects of amphetamine acting on brain Shaker-like Kv1.1 channels .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 4-Methylbenzylamine involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 4-Methylbenzylamine change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
4-Methylbenzylamine is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may also have effects on metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methylbenzylamine can be synthesized through several methods:
Reduction of 4-Methylbenzyl Cyanide: This method involves the reduction of 4-methylbenzyl cyanide using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) or Raney nickel.
Reductive Amination: Another common method is the reductive amination of 4-methylbenzaldehyde with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In industrial settings, 4-Methylbenzylamine is typically produced by the catalytic hydrogenation of 4-methylbenzyl cyanide. This process is efficient and yields high purity products .
Analyse Des Réactions Chimiques
4-Methylbenzylamine undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions.
Condensation: It can react with aldehydes or ketones to form imines or Schiff bases.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium cyanoborohydride, hydrogen gas with catalysts.
Acylating agents: Acyl chlorides.
Major products formed from these reactions include 4-methylbenzaldehyde, amides, and imines .
Comparaison Avec Des Composés Similaires
4-Methylbenzylamine can be compared with other similar compounds such as:
Benzylamine: The parent compound, which lacks the methyl group on the benzene ring.
4-Methoxybenzylamine: This compound has a methoxy group instead of a methyl group at the para position.
4-Fluorobenzylamine: This compound has a fluorine atom at the para position.
The uniqueness of 4-Methylbenzylamine lies in its specific applications in stimulating food consumption and its role in the synthesis of anticonvulsants .
Propriétés
IUPAC Name |
(4-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-7-2-4-8(6-9)5-3-7/h2-5H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTSWYPNXFHGEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059306 | |
| Record name | Benzenemethanamine, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; mp = 12-13 deg C; [Alfa Aesar MSDS] | |
| Record name | 4-Methylbenzylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11179 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.29 [mmHg] | |
| Record name | 4-Methylbenzylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11179 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
104-84-7 | |
| Record name | 4-Methylbenzylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylbenzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylbenzylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66562 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanamine, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanamine, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.949 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Methylbenzylamine?
A1: 4-Methylbenzylamine has the molecular formula C8H11N and a molecular weight of 121.18 g/mol.
Q2: Is there any spectroscopic data available for 4-Methylbenzylamine?
A: Yes, researchers characterized N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone, a compound synthesized using 4-Methylbenzylamine as a starting material, by elemental analysis, 1H NMR, IR, and ESI. []
Q3: What is the stability of 4-Methylbenzylamine under various conditions?
A: While specific stability data for 4-Methylbenzylamine is limited in the provided research, its use in various applications suggests reasonable stability under common laboratory conditions. For example, it was successfully used in reactions requiring refluxing toluene solutions at 110°C for extended periods. [] Further research is necessary to determine its stability under specific conditions like varying pH, temperature, and light exposure.
Q4: How is 4-Methylbenzylamine typically quantified in research settings?
A: Capillary electrophoresis (CE) with indirect UV detection has proven effective in separating and quantifying 4-Methylbenzylamine alongside compounds like N-methylmorpholine-N-oxide (NMMO), N-methylmorpholine (NMM), and morpholine (M). This method allows researchers to monitor reaction kinetics involving NMMO where these compounds are present. [, ]
Q5: Are there other analytical techniques suitable for studying 4-Methylbenzylamine?
A: Beyond CE, researchers have employed techniques like 1H NMR spectroscopy to analyze reactions involving 4-Methylbenzylamine, especially in the context of synthesizing complex molecules like cyclic helicates. [] Additionally, techniques like mass spectrometry (ESI-MS) have been crucial in confirming the structural formula of compounds derived from 4-Methylbenzylamine. []
Q6: What are some applications of 4-Methylbenzylamine in chemical synthesis?
A: 4-Methylbenzylamine serves as a key starting material in synthesizing various compounds. One example is its use in preparing (p-methylphenyl) methylamine-N-ethylmorpholine hydrochloride, a valuable pharmaceutical intermediate. [] Additionally, it has been used in multi-step syntheses to create compounds like N-(4-methylbenzyl)-3,5-bis(4-chlorobenzylidene)-4-piperidone, which exhibits antiproliferative activity against leukemia K562 cells. []
Q7: How is 4-Methylbenzylamine utilized in analytical chemistry?
A: 4-Methylbenzylamine plays a crucial role in the analysis of trace metals in various matrices. Researchers use it as a component in capillary electrophoresis (CE) methods for determining alkali and alkaline earth metals (ammonium, potassium, sodium, calcium, magnesium, barium, strontium) alongside transition metals (cobalt, cadmium, nickel, zinc, lead, and copper) in samples like air particulate matter. []
Q8: Are there any specific examples of 4-Methylbenzylamine's role in analytical methods?
A: In capillary electrophoresis, researchers have successfully used 4-Methylbenzylamine as a component of the background electrolyte to determine trace levels of strontium and lithium in seawater. This approach, combined with transient isotachophoresis (tITP) pre-concentration, significantly enhances the sensitivity of conventional CZE-UV methods. []
Q9: How else is 4-Methylbenzylamine used in research?
A: 4-Methylbenzylamine acts as a building block in synthesizing complex supramolecular structures. For instance, researchers used it with a bis(aldehyde) building block and iron(II) salts to create a molecular Solomon link, a complex interwoven structure with two 68-membered-ring macrocycles. []
Q10: Can you provide more detail on the Solomon link synthesis using 4-Methylbenzylamine?
A: The synthesis involves reacting 4-Methylbenzylamine with a specific bis(aldehyde), 1, and FeCl2 in DMSO. [] This self-assembly process, influenced by factors like amine structure and concentration, yields a mixture of cyclic tetramer 4 and linear triple helicate 5. [] Notably, using a diamine instead of 4-Methylbenzylamine in this reaction leads to the formation of the Solomon link 6, highlighting the versatility of this approach in creating complex topologies. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(3S)-3-Amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]phosphonic acid](/img/structure/B130835.png)


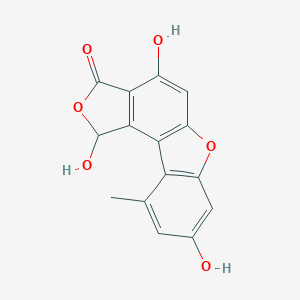
![(2S,3S,4aS,5R,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B130843.png)

